molecular formula C11H14O B009433 3-(4-Ethylphenyl)propanal CAS No. 104175-15-7

3-(4-Ethylphenyl)propanal

Cat. No.: B009433
CAS No.: 104175-15-7
M. Wt: 162.23 g/mol
InChI Key: PKMBYEGYTBWRIO-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)propanal is an organic compound with the molecular formula C11H14O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the para position

Scientific Research Applications

3-(4-Ethylphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

The safety information for “3-(4-Ethylphenyl)propanal” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Ethylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a formylation reaction, such as the Gattermann-Koch reaction, to introduce the formyl group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts alkylation and subsequent formylation reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 3-(4-Ethylphenyl)propanoic acid.

    Reduction: 3-(4-Ethylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)propanal involves its reactivity as an aldehyde. The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)propanal: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Isopropylphenyl)propanal: Similar structure but with an isopropyl group instead of an ethyl group.

    3-(4-Phenyl)propanal: Lacks the alkyl substitution on the phenyl ring.

Uniqueness

3-(4-Ethylphenyl)propanal is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl and isopropyl analogs. This substitution can affect the compound’s boiling point, solubility, and overall chemical behavior .

Properties

IUPAC Name

3-(4-ethylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMBYEGYTBWRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591432
Record name 3-(4-Ethylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104175-15-7
Record name 3-(4-Ethylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Ethyl cyclohexanepropanal was similarly prepared as described in Examples I and II. First, 4-ethyl benzaldehyde (925 g, commercially available from Mitsubishi Gas Chemical Company, Inc.) was used to obtain 3-(4-ethyl-phenyl)-propionaldehyde (878 g) with a boiling point of 129° C. at a pressure of 12 mmHg. 3-(4-Ethyl-phenyl)-propionaldehyde (350 g) was consequently used to provide 4-ethyl cyclohexanepropanal (201 g) with a boiling point of 85° C. at a pressure of 3 mmHg.
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Synthesis routes and methods II

Procedure details

4-Ethyl 1-(3-methoxy-2-propen-1-yl)benzene was similarly prepared as described in Examples I and II. First, 4-ethyl benzaldehyde (925 g, commercially available from Mitsubishi Gas Chemical Company, Inc.) was used to obtain 3-(4-ethyl-phenyl)-propionaldehyde (878 g) with a boiling point of 129° C. at a pressure of 12 mmHg. 3-(4-Ethyl-phenyl)-propionaldehyde (235 g) was consequently used to provide 4-ethyl 1-(3-methoxy-2-propen-1-yl)benzene (128 g) with a boiling point of 120° C. at a pressure of 10 mmHg.
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4-Ethyl 1-(3-methoxy-2-propen-1-yl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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